![molecular formula C19H19N5O5S B2914734 (E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 1198064-29-7](/img/structure/B2914734.png)
(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound featuring a cyano group, a thiazole ring, and a benzodioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the diethylamino group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves coupling the thiazole derivative with the benzodioxin moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of (E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting or activating their functions. The presence of the cyano and nitro groups can influence its reactivity and interaction with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Cyano-3-[2-(dimethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide: Similar structure but with dimethylamino instead of diethylamino.
(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the cyano and nitro groups, along with the thiazole and benzodioxin rings, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c1-3-23(4-2)19-21-11-13(30-19)7-12(10-20)18(25)22-14-8-16-17(29-6-5-28-16)9-15(14)24(26)27/h7-9,11H,3-6H2,1-2H3,(H,22,25)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKZFDOIOKSAMX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=C(S1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

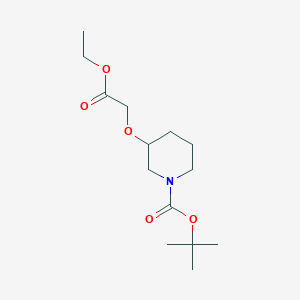
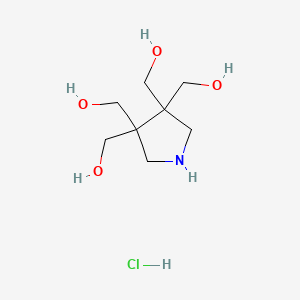
![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914655.png)
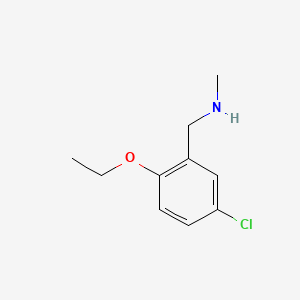
![Methyl 2-({2-[(4-chloroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B2914659.png)
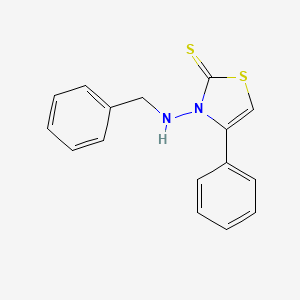
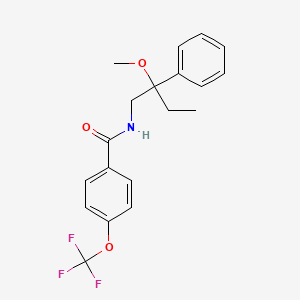
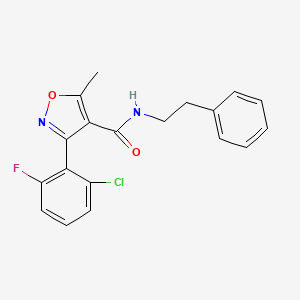
![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)
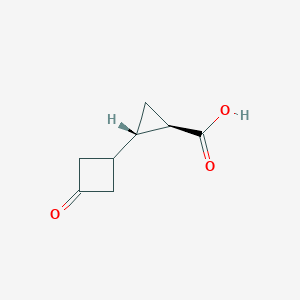
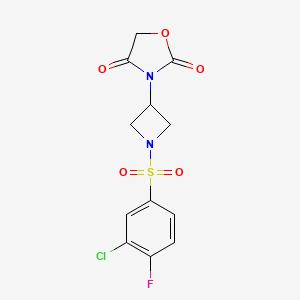
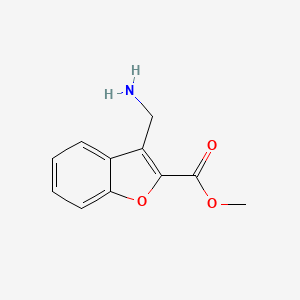
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2914674.png)
